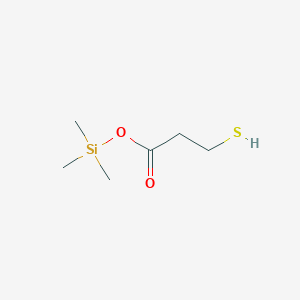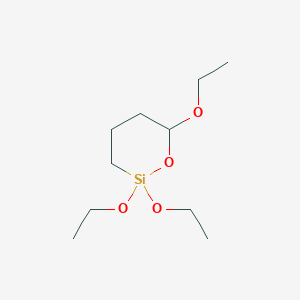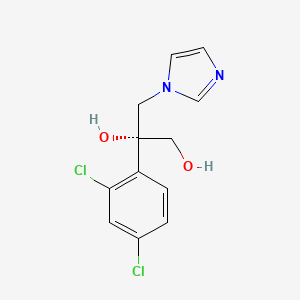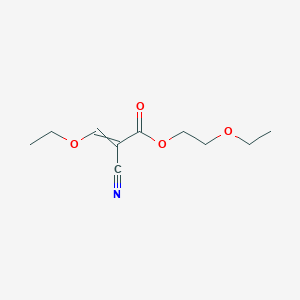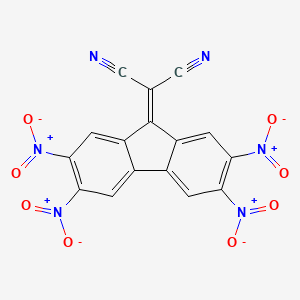
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylidene core, making it a subject of interest for researchers in chemistry and materials science.
Métodos De Preparación
The synthesis of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorenone derivatives followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine to convert nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Aplicaciones Científicas De Investigación
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify the function of biological molecules or materials. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile can be compared with other nitro-substituted fluorenylidene compounds, such as:
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylfuran: This compound has similar structural features but differs in its reactivity and applications.
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylindole: Another similar compound with distinct properties and uses. The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the propanedinitrile moiety, which imparts unique chemical and physical properties .
Propiedades
Número CAS |
89837-60-5 |
|---|---|
Fórmula molecular |
C16H4N6O8 |
Peso molecular |
408.24 g/mol |
Nombre IUPAC |
2-(2,3,6,7-tetranitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H4N6O8/c17-5-7(6-18)16-10-3-14(21(27)28)12(19(23)24)1-8(10)9-2-13(20(25)26)15(22(29)30)4-11(9)16/h1-4H |
Clave InChI |
ZDBMCXZJHNWCBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=CC(=C(C=C3C(=C(C#N)C#N)C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
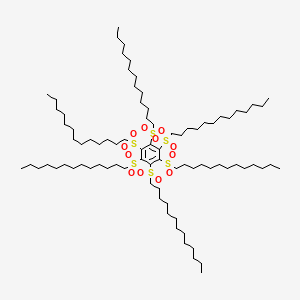
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
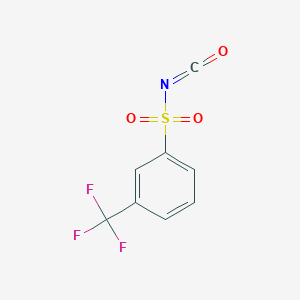
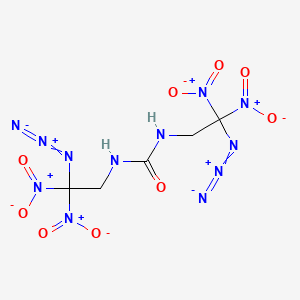
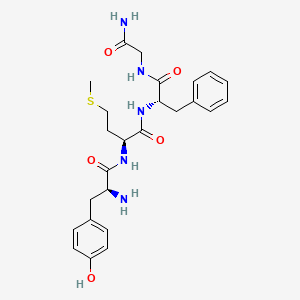
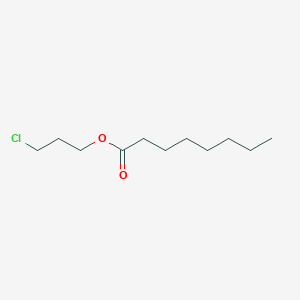
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
